2-chloro-N-methylbenzenesulfonamide
Overview
Description
The compound 2-chloro-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds that have been extensively studied due to their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The chloro and methyl substituents on the benzene ring can significantly alter the chemical and physical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been reported in several studies. For instance, N,N-dichloro-2-methylbenzenesulfonamide was used as a precursor in the synthesis of highly electrophilic N-sulfonyl polyhaloaldehyde imines, demonstrating the reactivity of chlorinated benzenesulfonamides . Additionally, N-allyl-N-benzyl-4-methylbenzenesulfonamide was synthesized from 4-methylbenzenesulfonyl chloride, showing the versatility of sulfonamide derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various techniques, including X-ray crystallography. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined, revealing an orthorhombic space group and specific cell parameters, which provides insight into the molecular arrangement and potential intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide compounds participate in a variety of chemical reactions. N,N-dichloro-2-nitrobenzenesulfonamide was used as an electrophilic nitrogen source for the diamination of enones, highlighting the role of sulfonamides in nitrogen transfer reactions . Moreover, N-chloro-N-methoxybenzenesulfonamide served as a chlorinating reagent for different substrates, indicating the utility of chlorinated sulfonamides in halogenation chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and their crystal structures were determined, providing data on intramolecular hydrogen bonds and charge density distribution, which are important for understanding their reactivity and physical properties .
Scientific Research Applications
Anticancer and Antimicrobial Agents
- Scientific Field: Pharmaceutical Organic Chemistry
- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .
- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their evaluation for anti-proliferative activity against various cancer cell lines . The compounds were also tested for their enzyme inhibition against CA IX .
- Results: Some of the synthesized compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Pharmacologically Active Decorated Six-Membered Diazines
- Scientific Field: Medicinal Chemistry
- Summary of Application: Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds that have a wide range of pharmacological applications . They have been reported to exhibit a variety of biological activities, including anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and antiaggressive activities .
- Methods of Application: The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
- Results: The results of these synthetic approaches have led to the preparation of FDA approved drugs with pyrimidine as a central unit bearing different substituents .
Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition
- Scientific Field: Pharmaceutical Organic Chemistry
- Summary of Application: The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Methods of Application: The synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide involved a reaction of sulfanilamide with 2-chloroacetyl chloride . The reaction mixture was stirred at 0 °C for 1 h then left to cool at room temperature .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .
Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized . All the synthesized compounds were evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines .
- Methods of Application: The study focused on the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .
- Results: The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC 50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC 50: 18–20 μM) . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition
- Scientific Field: Pharmaceutical Organic Chemistry
- Summary of Application: The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . All the designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Methods of Application: The synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide involved a reaction of sulfanilamide with 2-chloroacetyl chloride . The reaction mixture was stirred at 0 °C for 1 h then left to cool at room temperature .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability
- Scientific Field: Medicinal Chemistry
- Summary of Application: A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized . All the synthesized compounds were evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines .
- Methods of Application: The study focused on the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .
- Results: The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC 50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC 50: 18–20 μM) . It was found that the anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
properties
IUPAC Name |
2-chloro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAUZAAZLLTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429165 | |
Record name | 2-chloro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methylbenzenesulfonamide | |
CAS RN |
17260-67-2 | |
Record name | 2-chloro-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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